TERT-BUTYL 2-METHYL-1H-INDOLE-1-CARBOXYLATE
Overview
Description
TERT-BUTYL 2-METHYL-1H-INDOLE-1-CARBOXYLATE is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Tert-butyl 2-methylindole-1-carboxylate, also known as 1H-Indole-1-carboxylic acid, 2-methyl-, 1,1-dimethylethyl ester or TERT-BUTYL 2-METHYL-1H-INDOLE-1-CARBOXYLATE, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, to which this compound belongs, play a crucial role in cell biology . They interact with various enzymes, proteins, and other biomolecules, influencing their function and behavior .
Cellular Effects
Tert-butyl 2-methylindole-1-carboxylate may have various effects on different types of cells and cellular processes. Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of TERT-BUTYL 2-METHYL-1H-INDOLE-1-CARBOXYLATE typically involves the esterification of 1H-Indole-1-carboxylic acid with 2-methyl-1,1-dimethylethanol. This reaction is often catalyzed by acidic conditions, such as using methanesulfonic acid under reflux . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
TERT-BUTYL 2-METHYL-1H-INDOLE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Scientific Research Applications
TERT-BUTYL 2-METHYL-1H-INDOLE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its interaction with biological targets.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
TERT-BUTYL 2-METHYL-1H-INDOLE-1-CARBOXYLATE can be compared with other indole derivatives, such as:
1H-Indole-2-carboxylic acid, 1-methyl-: Similar in structure but with different substitution patterns, leading to varied biological activities.
tert-Butyl indoline-1-carboxylate: Another ester derivative with distinct chemical properties and applications.
tert-Butyl 5-iodoindoline-1-carboxylate: Contains an iodine substituent, which can significantly alter its reactivity and biological interactions.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Properties
IUPAC Name |
tert-butyl 2-methylindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10-9-11-7-5-6-8-12(11)15(10)13(16)17-14(2,3)4/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVPIVAWAQZQKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464766 | |
Record name | 1H-Indole-1-carboxylic acid, 2-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98598-96-0 | |
Record name | 1H-Indole-1-carboxylic acid, 2-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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